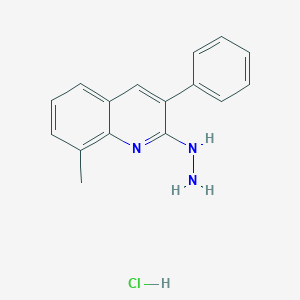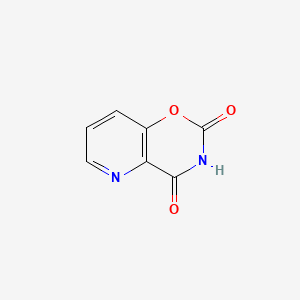
2H-Pyrido(2,3-e)-1,3-oxazine-2,4(3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Pyrido(2,3-e)-1,3-oxazine-2,4(3H)-dione is a heterocyclic compound that features a fused ring system combining pyridine and oxazine moieties. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrido(2,3-e)-1,3-oxazine-2,4(3H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired oxazine derivative.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the laboratory synthesis methods.
Análisis De Reacciones Químicas
Types of Reactions
2H-Pyrido(2,3-e)-1,3-oxazine-2,4(3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxazine ring to more reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the ring system.
Aplicaciones Científicas De Investigación
2H-Pyrido(2,3-e)-1,3-oxazine-2,4(3H)-dione has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is explored as a scaffold for drug development, particularly for targeting specific enzymes and receptors.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 2H-Pyrido(2,3-e)-1,3-oxazine-2,4(3H)-dione involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interact with receptors on cell surfaces, modulating signal transduction pathways .
Comparación Con Compuestos Similares
Similar Compounds
Pyrido(2,3-d)pyrimidine: This compound shares a similar fused ring system but differs in the position and type of heteroatoms.
Pyrido(2,3-d)pyrimidin-5-one: Another related compound with a different functional group at the 5-position.
Uniqueness
2H-Pyrido(2,3-e)-1,3-oxazine-2,4(3H)-dione is unique due to its specific ring fusion and the presence of both nitrogen and oxygen heteroatoms. This unique structure contributes to its distinct chemical reactivity and potential biological activities.
Propiedades
Número CAS |
3971-76-4 |
|---|---|
Fórmula molecular |
C7H4N2O3 |
Peso molecular |
164.12 g/mol |
Nombre IUPAC |
pyrido[2,3-e][1,3]oxazine-2,4-dione |
InChI |
InChI=1S/C7H4N2O3/c10-6-5-4(2-1-3-8-5)12-7(11)9-6/h1-3H,(H,9,10,11) |
Clave InChI |
PAOWOJRQGBFDQG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=O)NC(=O)O2)N=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


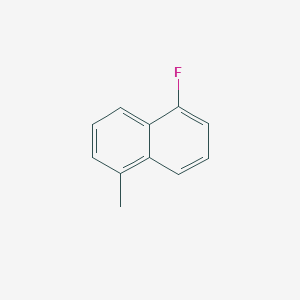
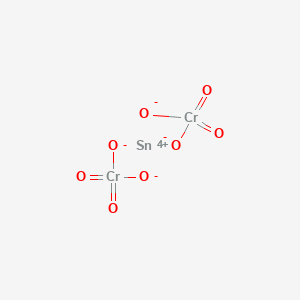


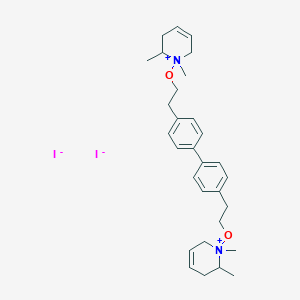

![Ethyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoate](/img/structure/B13751835.png)
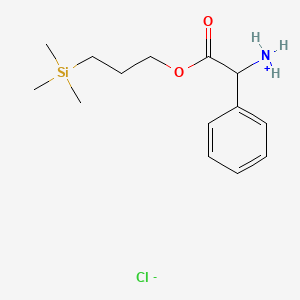


![Pentachloro[(chloromethyl)thio]benzene](/img/structure/B13751874.png)
